![molecular formula C24H21F3N6O3S B2655626 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-01-2](/img/structure/B2655626.png)
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethoxyphenyl group, an aminoethylthio group, and a triazolopyridazine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxyphenyl group could be introduced via a Suzuki–Miyaura cross-coupling reaction . The triazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . The exact 3D structure would depend on the specific spatial arrangement of these atoms and the other functional groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in reactions with acids or electrophiles, and the triazole ring could potentially undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antimicrobial Activity
- Compounds related to 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown significant antimicrobial properties. For instance, derivatives of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine, which are structurally related, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antiproliferative Activity
- Some derivatives, specifically [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, have shown potential in inhibiting the proliferation of endothelial and tumor cells. This indicates their possible use in cancer research and treatment (Ilić et al., 2011).
Synthesis of Heterocyclic Compounds
- These compounds are also utilized in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals. Examples include the synthesis of Thiazolo[3,2-a]pyrimidines and Triazolo[4,3-a]pyrimidines, highlighting their importance in medicinal chemistry (Haiza et al., 2000).
Novel Synthesis Methods
- Innovative methods for synthesizing biologically important derivatives, like 1,2,4-triazolo[1,5-a]pyridines, from compounds similar to 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have been developed. These methods offer efficient routes for creating complex molecules with potential therapeutic applications (Zheng et al., 2014).
Biological Activities
- Research also includes the study of the biological activity of such compounds. For instance, the study of amino acid derivatives of related compounds has provided valuable insights into their biological activities, which can be crucial in drug development and understanding molecular interactions in biological systems (Benoiton et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-methyl-N-[2-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3S/c1-15-2-4-16(5-3-15)23(35)28-13-12-20-31-30-19-10-11-22(32-33(19)20)37-14-21(34)29-17-6-8-18(9-7-17)36-24(25,26)27/h2-11H,12-14H2,1H3,(H,28,35)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLJYIRMCVSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


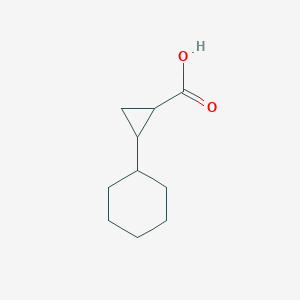
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)


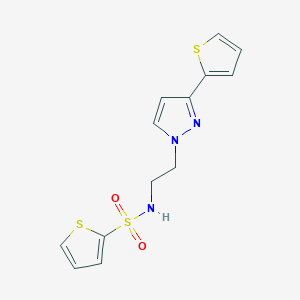
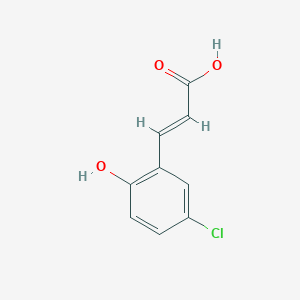
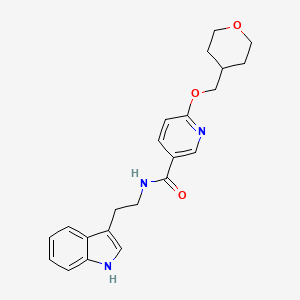
![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
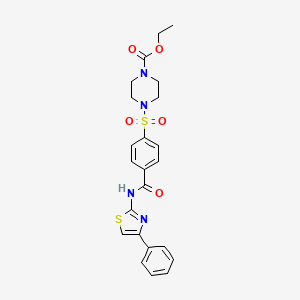
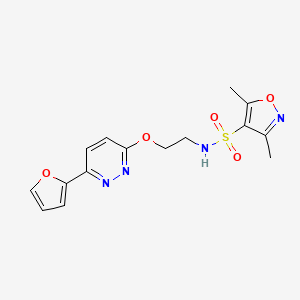
![5-Bromo-6-chloro-2,3-dihydrobenzo[b]furan](/img/structure/B2655562.png)

